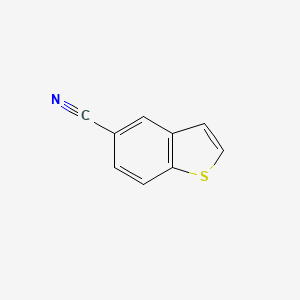

1-Benzothiophene-5-carbonitrile

Übersicht

Beschreibung

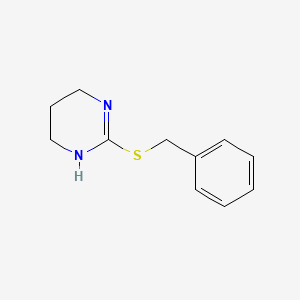

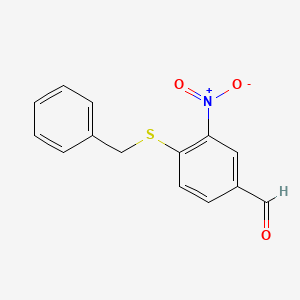

1-Benzothiophene-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbonitrile group attached to the fifth position of the benzothiophene ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. For instance, the synthesis of benzo[b]thiophen-3-ylacetonitriles involves the reaction of nitrobenzene derivatives with benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding good yields of the desired products . Another approach for synthesizing benzothiophene derivatives is demonstrated by the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starting with p-phenylenediamine, triethyl orthoalkylates, and hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of a methyl derivative of a benzothiophene compound was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond and a herringbone arrangement in the crystal packing .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. The synthetic potential of these compounds is highlighted by their ability to react with active-hydrogen containing compounds to synthesize new heterocyclic compounds, as demonstrated by the reactions of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide . Additionally, the regioselective synthesis of C3 alkylated and arylated benzothiophenes showcases the functionalization of carbon-hydrogen bonds at specific positions on the benzothiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be studied using techniques like cyclic voltammetry (CV) and UV-vis spectra. For example, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues, were elucidated using these methods . The crystal structure of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that the benzothiophene ring is planar and the molecule forms chains and dimers through hydrogen bonding in the crystal .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Benzo[b]thiophenes

- Application Summary: Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used to create a wide range of 3-substituted benzothiophenes .

- Methods of Application: The synthesis involves an aryne reaction with alkynyl sulfides . This process starts with the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- Results or Outcomes: This method allows for the synthesis of diverse multisubstituted benzothiophene derivatives, including a pentacyclic compound . The good functional group tolerance and versatile C2 functionalizations make this method particularly useful .

2. Electrochemically-Promoted Synthesis of Benzo[b]Thiophene-1,1-Dioxides

- Application Summary: An approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported . This method involves the reaction of sulfonhydrazides with internal alkynes .

- Methods of Application: The synthesis is achieved through the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- Results or Outcomes: The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

3. Biologically Active Compounds

- Application Summary: Thiophene-based analogs have been used by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . These compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Results or Outcomes: For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

4. Industrial Chemistry and Material Science

- Application Summary: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application: The application involves the use of thiophene derivatives in the manufacturing process of these devices .

- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the performance and efficiency of these devices .

5. Synthesis of 3-Amino-1-Benzothiophene-2-Carboxylic Acid

- Application Summary: A novel approach to obtain 3-amino-1-benzothiophene-2-carboxylic acid has been reported . This compound could potentially be used as a building block in the synthesis of various biologically active compounds .

- Methods of Application: The synthesis involves a reaction that yields 140 mg (88%) of the compound . The compound is a yellow powder with a melting point of 155–157°C .

- Results or Outcomes: The 1H NMR spectrum and 13C NMR spectrum of the compound have been reported, providing detailed information about its molecular structure .

6. Use as an Organic Semiconductor

- Application Summary: Benzothiophenes have diverse applications in materials science, including their use as organic semiconductors . They are present in many natural products .

- Methods of Application: The application involves the use of benzothiophenes in the construction of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Results or Outcomes: The use of benzothiophenes in these applications has led to advancements in the performance and efficiency of these devices .

Eigenschaften

IUPAC Name |

1-benzothiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUOWGTGHKFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383676 | |

| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophene-5-carbonitrile | |

CAS RN |

2060-63-1 | |

| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)